Methyl [4-(difluoromethoxy)phenyl]acetate
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Overview
Description
Methyl [4-(difluoromethoxy)phenyl]acetate is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(difluoromethoxy)phenyl]acetate typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by esterification. One common method involves the reaction of 4-hydroxyphenylacetic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(difluoromethoxy)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(difluoromethoxy)benzoic acid.
Reduction: Formation of 4-(difluoromethoxy)phenylmethanol.
Substitution: Formation of various substituted phenyl acetates depending on the reagents used.
Scientific Research Applications
Methyl [4-(difluoromethoxy)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential precursor for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [4-(difluoromethoxy)phenyl]acetate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-(trifluoromethoxy)phenyl]acetate
- Methyl [4-(methoxy)phenyl]acetate
- Methyl [4-(chloromethoxy)phenyl]acetate
Uniqueness
Methyl [4-(difluoromethoxy)phenyl]acetate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethoxy group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2-[4-(difluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-9(13)6-7-2-4-8(5-3-7)15-10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
QJHVXBUKLYONEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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